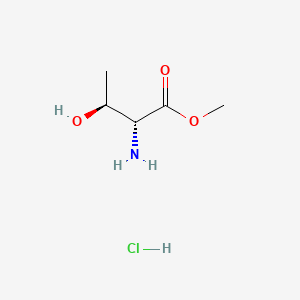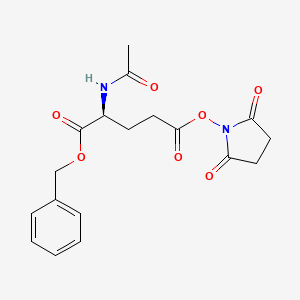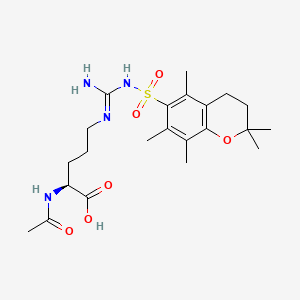
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid is a complex organic compound often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in the synthesis of peptides. The Fmoc group helps in protecting the amino group during the synthesis process, ensuring that the desired reactions occur without unwanted side reactions.
Wissenschaftliche Forschungsanwendungen
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studying protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialized chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Formation of the Intermediate: The protected amino acid is then reacted with benzyl chloroformate to introduce the benzyloxy group.
Final Coupling: The intermediate is coupled with the desired butanoic acid derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the protective groups, revealing the free amino groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Free amino acids or peptides with removed protective groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Wirkmechanismus
The mechanism of action of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid involves:
Protective Group Function: The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.
Molecular Targets: The compound targets specific amino acids or peptides, facilitating their synthesis.
Pathways Involved: The synthesis pathways involve nucleophilic substitution and coupling reactions, ensuring the formation of the desired peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((methoxy)methyl)amino)butanoic acid
- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((ethoxy)methyl)amino)butanoic acid
Uniqueness
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid is unique due to the presence of both the Fmoc and benzyloxy groups, which provide dual protection and functionality during peptide synthesis. This dual protection allows for more precise and controlled synthesis of complex peptides compared to similar compounds with only one protective group.
Eigenschaften
CAS-Nummer |
151132-82-0 |
|---|---|
Molekularformel |
C27H28N2O5 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)butanoic acid |
InChI |
InChI=1S/C27H28N2O5/c30-26(31)25(29-18-33-16-19-8-2-1-3-9-19)14-15-28-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,29H,14-18H2,(H,28,32)(H,30,31)/t25-/m0/s1 |
InChI-Schlüssel |
QVFSFTYVOHSJPU-VWLOTQADSA-N |
SMILES |
C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Isomerische SMILES |
C1=CC=C(C=C1)COCN[C@@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Synonyme |
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoicacid; 151132-82-0; CTK8C4903; MolPort-027-834-921; ANW-73465; ZINC85210018; AKOS016007702; AK-61226; AJ-126390; KB-211498; TC-162210 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B613236.png)


![2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B613244.png)



